![molecular formula C20H22N8O3 B15143358 6-(cyclopropanecarbonylamino)-N-methyl-4-[3-(1-methyl-1,2,4-triazol-3-yl)-2-(trideuteriomethoxy)anilino]pyridazine-3-carboxamide](/img/structure/B15143358.png)
6-(cyclopropanecarbonylamino)-N-methyl-4-[3-(1-methyl-1,2,4-triazol-3-yl)-2-(trideuteriomethoxy)anilino]pyridazine-3-carboxamide
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Overview
Description
This compound features a pyridazine core substituted with a cyclopropanecarbonylamino group at position 6, a methyl group at the carboxamide nitrogen, and a 3-(1-methyl-1,2,4-triazol-3-yl)-2-(trideuteriomethoxy)anilino moiety at position 4. The trideuteriomethoxy group (O-CD₃) distinguishes it from non-deuterated analogs, enhancing its utility in pharmacokinetic and metabolic studies. Deuterium labeling improves mass spectrometry (MS) detection accuracy by introducing a distinct isotopic signature, enabling precise quantification in biological matrices .
Biological Activity
The compound 6-(cyclopropanecarbonylamino)-N-methyl-4-[3-(1-methyl-1,2,4-triazol-3-yl)-2-(trideuteriomethoxy)anilino]pyridazine-3-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activity, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C19H24N4O3S2, with a molecular weight of 420.6 g/mol. Key properties include:
- XLogP3-AA : 3.6
- Hydrogen Bond Donor Count : 2
- Hydrogen Bond Acceptor Count : 7
- Rotatable Bond Count : 6 .
Antiproliferative Activity
Research has shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
The biological activity of this compound is primarily attributed to its ability to inhibit tubulin polymerization, which is crucial for cancer cell division. Key findings include:
- The compound induces G2/M phase arrest in HeLa cells, leading to apoptosis via the intrinsic pathway.
- Activation of caspase-9 was observed, correlating with a decrease in Bcl-2 expression, a protein that inhibits apoptosis .
Case Studies and Experimental Findings
- In Vitro Studies : In vitro experiments demonstrated that the compound significantly inhibited the growth of cancer cells by disrupting microtubule dynamics. For instance, it was found to inhibit tubulin polymerization by approximately 72% at certain concentrations .
- In Vivo Studies : Zebrafish models were utilized to assess the in vivo efficacy of the compound. Results indicated promising anticancer activity, supporting its potential as a therapeutic agent .
- Structure-Activity Relationship (SAR) : Modifications to the triazole and aniline components were systematically studied to optimize potency and selectivity against cancer cell lines. Compounds with specific substitutions showed enhanced antiproliferative effects compared to their parent compounds .
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing this compound, and how can yield/purity be optimized?
The synthesis involves multi-step reactions, including cyclopropane incorporation, triazole ring formation, and coupling of deuterated methoxy-aniline intermediates. Critical parameters include:
- Temperature control : Maintaining 80–100°C during cyclopropane acylation to prevent side reactions .
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to attach the triazole moiety .
- Deuterated reagent handling : Using anhydrous conditions for trideuteriomethoxy group introduction to avoid isotopic dilution . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) ensures >95% purity .
Q. Which analytical techniques are essential for structural characterization?
- ¹H/¹³C NMR : Assigns proton environments (e.g., deuterated methoxy at δ 3.3–3.5 ppm, triazole protons at δ 8.1–8.3 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 510.2012) .
- X-ray crystallography : Resolves stereochemistry of the cyclopropane and pyridazine core .
Q. What preliminary biological screening methods are recommended?
- Enzyme inhibition assays : Test kinase or protease inhibition using fluorescence-based substrates (IC₅₀ determination) .
- Cellular viability assays : Assess cytotoxicity in cancer cell lines (e.g., MTT assay) with IC₅₀ values compared to controls like imatinib .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Analog synthesis : Replace the cyclopropanecarbonyl group with bicyclo[1.1.1]pentane to enhance metabolic stability .
- Deuterium isotope effects : Compare trideuteriomethoxy vs. non-deuterated analogs to assess pharmacokinetic differences (e.g., CYP450 metabolism) .
- Triazole substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate target binding affinity .
Q. What strategies resolve low yields in the final coupling step?
- Reaction optimization : Use microwave-assisted synthesis (120°C, 30 min) to accelerate amide bond formation .
- Protecting groups : Temporarily protect the pyridazine nitrogen with Boc to prevent undesired side reactions .
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) to improve solubility of hydrophobic intermediates .
Q. How to address contradictions in reported biological activity data?
- Reproducibility checks : Verify assay conditions (e.g., ATP concentration in kinase assays) and cell line authenticity .
- Computational modeling : Perform molecular dynamics simulations to identify binding pose variations across studies .
- Metabolite profiling : Use LC-MS to detect degradation products that may interfere with activity .
Q. Methodological Resources
-
Synthetic Protocols :
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Data Analysis Tools :
- ICReDD’s reaction path search : Combines quantum chemical calculations and machine learning to predict optimal reaction conditions .
- COMSOL Multiphysics : Models deuterium isotope effects on diffusion and reaction rates .
Q. Safety and Compliance
- Handling deuterated compounds : Store in sealed containers under argon to prevent isotopic exchange .
- Waste disposal : Neutralize acidic byproducts (e.g., HCl from acylation) before disposal .
Comparison with Similar Compounds
Comparison with Similar Compounds
Deuterated vs. Non-Deuterated Analogs
The trideuteriomethoxy group in this compound contrasts with deuterated N-methyl analogs (e.g., N-(trideuteriomethyl) derivatives in and ). Key comparisons include:
The O-CD₃ group specifically modifies the compound’s electronic environment and metabolic stability compared to N-CD₃ analogs, though both deuterated forms serve analytical purposes.
Pyridazine Derivatives
Pyridazine-based compounds in (e.g., 3-aroylcinnolines, arylhydrazonopropanals) share structural motifs but differ in substitution patterns and applications:
- 3-Aroycinnolines: Feature fused aromatic systems but lack the triazole and deuterated methoxy groups, limiting their use in kinase targeting .
- Arylhydrazonopropanals: Serve as precursors to pyridazines but are less complex, lacking the cyclopropane and carboxamide functionalities critical for binding affinity in kinase inhibitors .
Research Implications and Limitations
The compound’s deuterated methoxy group positions it as a specialized tool for tracing drug metabolism, complementing deuterated N-methyl analogs. Limitations include a lack of direct comparative pharmacokinetic data in the evidence and unclear metabolic advantages over other deuterated forms.
Properties
Molecular Formula |
C20H22N8O3 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
6-(cyclopropanecarbonylamino)-N-methyl-4-[3-(1-methyl-1,2,4-triazol-3-yl)-2-(trideuteriomethoxy)anilino]pyridazine-3-carboxamide |
InChI |
InChI=1S/C20H22N8O3/c1-21-20(30)16-14(9-15(25-26-16)24-19(29)11-7-8-11)23-13-6-4-5-12(17(13)31-3)18-22-10-28(2)27-18/h4-6,9-11H,7-8H2,1-3H3,(H,21,30)(H2,23,24,25,29)/i3D3 |
InChI Key |
BZZKEPGENYLQSC-HPRDVNIFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC=C1NC2=CC(=NN=C2C(=O)NC)NC(=O)C3CC3)C4=NN(C=N4)C |
Canonical SMILES |
CNC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4 |
Origin of Product |
United States |
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